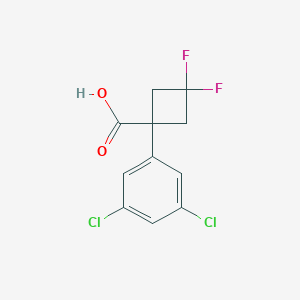

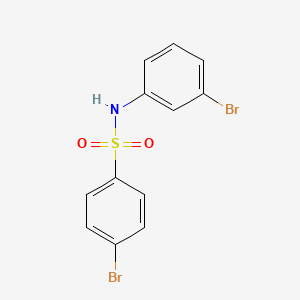

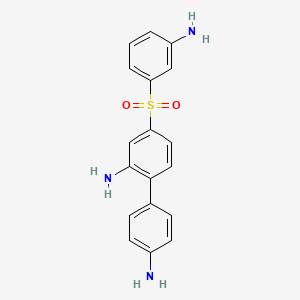

4-bromo-N-(3-bromophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(3-bromophenyl)benzenesulfonamide, also known as 4-Bromo-N-bromophenylbenzenesulfonamide, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a brominated aromatic amide derivative of benzenesulfonamide and has been studied for its ability to act as a ligand for transition metals, as well as for its ability to act as a catalyst for various chemical reactions. In

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

4-bromo-N-(3-bromophenyl)benzenesulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanine complexes. These complexes exhibit potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The photophysical and photochemical properties of these compounds, such as high singlet oxygen quantum yield and appropriate photodegradation, make them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Further research has explored their photophysicochemical properties, emphasizing their suitability for photocatalytic applications as well (Öncül, Öztürk, & Pişkin, 2021).

Catalytic Activity in Asymmetric Alkylation

The compound has been utilized in the synthesis of cinchonidinium salts. These salts, when derived from 4-bromo-N-(3-bromophenyl)benzenesulfonamide, exhibit highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights its potential application in the field of organic synthesis, especially in producing enantiomerically pure compounds (Itsuno, Yamamoto, & Takata, 2014).

Biological Evaluation and Drug Development

Various derivatives of 4-bromo-N-(3-bromophenyl)benzenesulfonamide have been synthesized and evaluated for their biological activities. These studies include assessments of their potential as anti-inflammatory, antimicrobial, antioxidant, anticancer, and anti-HCV agents. For instance, some compounds have shown promise in anti-inflammatory and analgesic activities and could be developed into therapeutic agents (Küçükgüzel et al., 2013).

Sulfonamide-derived Ligands and Metal Complexes

Sulfonamide-derived new ligands, including those with 4-bromo-N-(3-bromophenyl)benzenesulfonamide structures, have been synthesized and characterized. Their transition metal complexes were investigated for potential antibacterial and antifungal activities. These studies revealed moderate to significant biological activity, highlighting their potential in medicinal chemistry applications (Chohan & Shad, 2011).

properties

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLEMBBYDDEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)

![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)